molecular formula C13H12N2 B6281591 N,N'-diphenylmethanimidamide CAS No. 148651-26-7

N,N'-diphenylmethanimidamide

Cat. No.: B6281591
CAS No.: 148651-26-7
M. Wt: 196.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-diphenylmethanimidamide can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with aniline in the presence of an acid catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of N,N’-diphenylmethanimidamide typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-diphenylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitro groups under acidic conditions.

Major Products Formed:

    Oxidation: Formation of N,N’-diphenylmethanimidamide oxides.

    Reduction: Formation of N,N’-diphenylamines.

    Substitution: Formation of substituted N,N’-diphenylmethanimidamide derivatives.

Scientific Research Applications

N,N’-diphenylmethanimidamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-diphenylmethanimidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N,N’-diphenylformamidine
  • N,N’-diphenylcarbamimidamide
  • N,N’-diphenylurea

Comparison: N,N’-diphenylmethanimidamide is unique due to its specific structure, which imparts distinct chemical properties. Compared to N,N’-diphenylcarbamimidamide and N,N’-diphenylurea, it has different reactivity and potential applications. Its phenyl groups provide stability and influence its reactivity in various chemical reactions.

Properties

CAS No.

148651-26-7

Molecular Formula

C13H12N2

Molecular Weight

196.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.